molecular formula C5H2Cl2N2O2 B1322621 3,5-Dichloropyrazine-2-carboxylic acid CAS No. 312736-49-5

3,5-Dichloropyrazine-2-carboxylic acid

Cat. No. B1322621
CAS RN: 312736-49-5
M. Wt: 192.98 g/mol
InChI Key: QRFOSHOPPFYNAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloropyrazine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the carboxylic acid group in the molecule suggests that it has acidic properties and can participate in various chemical reactions, particularly those involving the formation of amides, esters, and other derivatives.

Synthesis Analysis

The synthesis of related pyrazinecarboxylic acids has been reported through various methods. For instance, the synthesis of 5-chloropyrazinecarboxylic acid was achieved by condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation . This method could potentially be adapted for the synthesis of this compound by introducing an additional chlorination step to incorporate the second chlorine atom.

Molecular Structure Analysis

The molecular structure of pyrazinecarboxylic acids has been extensively studied using X-ray crystallography and spectroscopic methods. For example, the crystal structures of pyrazine-2,3-dicarboxylic acid adducts have been determined, revealing intra- and inter-molecular hydrogen-bonding interactions . These studies provide insights into the potential molecular geometry and bonding patterns of this compound, although specific studies on this compound were not provided.

Chemical Reactions Analysis

Pyrazinecarboxylic acids can participate in various chemical reactions, including the formation of supramolecular synthons through hydrogen bonding . The carboxylic acid group can form O-H...N hydrogen bonds in pyrazine monocarboxylic acids and O-H...O hydrogen bonds in pyrazine dicarboxylic acids. These interactions are crucial for crystal engineering strategies and could be relevant for the reactivity of this compound in forming molecular cocrystals and other complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazinecarboxylic acids can be inferred from related compounds. For instance, the vibrational frequencies and molecular electrostatic potential of 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide were obtained using density functional theory, which provides information on the sites and relative reactivities towards electrophilic and nucleophilic attack . These computational studies can be used to predict the behavior of this compound in various environments and its potential applications in fields such as nonlinear optics and antiviral activity.

Scientific Research Applications

Supramolecular Chemistry and Metal Complex Formation

  • Carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, derived from 3,5-dichloropyrazine-2-carboxylic acid, has been studied for its ability to form supramolecular polymers and metal complexes. The compound forms hydrogen bonds and interacts with metal ions like Ag(I), Cu(II), and Zn(II), leading to the formation of metallomacrocycles and coordination polymers, showcasing its potential in the field of supramolecular chemistry and metal complexation (Kong et al., 2012).

Nucleophilic Aromatic Substitution (S(N)Ar) Reactions

  • The reactivity of unsymmetrical 3,5-dichloropyrazines, including derivatives of this compound, in nucleophilic aromatic substitution reactions has been extensively studied. This research highlights the impact of electron-withdrawing and electron-donating groups on the regioselectivity of these reactions, providing crucial insights for synthetic applications (Scales et al., 2013).

Synthesis of Antimycobacterial and Antifungal Compounds

  • Substituted amides of pyrazine-2-carboxylic acids, including this compound derivatives, have been synthesized and evaluated for their antimycobacterial and antifungal activities. These compounds have shown significant activity against Mycobacterium tuberculosis and various fungal strains, indicating their potential as antimicrobial agents (Doležal et al., 2006).

Biological-Based Nano Organo Solid Acids

  • Novel biological-based nano organo solid acids, including derivatives of this compound, have been synthesized and characterized. Their catalytic applications in various organic synthesis processes showcase their potential in green chemistry and industrial applications (Zolfigol et al., 2015).

Synthesis of Pyrazine Nucleoside Analogues

  • An improved methodology for the synthesis of asymmetrically substituted pyrazines, starting from 3,5-dichloropyrazin-2(1H)-ones, has been developed. This includes the synthesis of several nucleoside analogues containing the pyrazine core, which are important in medicinal chemistry and drug development (Modha et al., 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3,5-Dichloropyrazine-2-carboxylic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . These interactions can influence the overall metabolic flux and the levels of metabolites within the cell. The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by modulating the activity of signaling proteins, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating their activity, which in turn affects the metabolic pathways they are involved in. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect the metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the production of energy within the cell by modulating pathways such as the tricarboxylic acid cycle and oxidative phosphorylation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

3,5-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOSHOPPFYNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627428
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312736-49-5
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (0.78 g) in tetrahydrofuran (40 ml) is added dropwise a 1.6M solution of n-butyl lithium in hexane (4.82 ml) in a dry ice-acetone bath over a period of 3 minutes. The mixture is stirred in the same bath for 30 minutes. To the mixture is added dropwise a solution of 2,6-dichloropyrazine (0.50 g) in tetrahydrofuran (5 ml) at the same temperature over a period of 15 minutes, and the mixture is stirred for one hour. The reaction mixture is poured into dry ice, and the mixture is stirred at room temperature for one hour. The reaction mixture is diluted with a 10% aqueous hydrochloric acid solution in order to adjust the pH value thereof to about 2, and then extracted with ethyl acetate. The combined organic layers are extracted with a saturated aqueous sodium hydrogen carbonate solution, and the aqueous extract is washed with ethyl acetate, acidified with a 10% aqueous hydrochloric acid, and extracted with ethyl acetate. The combined organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is triturated with a mixture of chloroform and hexane (1:1) to give 2-carboxy-3,5-dichloropyrazine (234 mg) as a slightly brown crystalline powder, m.p. 139-141° C., MS (m/z): 191 (M−H)−.
Quantity
0.78 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.82 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a THF solution of 2,2,6,6-tetramethylpiperidine was added n-butyllithium under ice cooling and was further added a THF solution of 2,6-dichloropyrazine at −78° C. After 30 minutes of stirring, dry ice was added to the reaction mixture and, after 30 minutes of stirring, 1 M hydrochloric acid was added thereto. Thereafter, purification in the usual way afforded 3,5-dichloropyrazine-2-carboxylic acid (pale yellow solid). FAB-MS: 191 (M−H)−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (13.0 mL, 92.6 mmol, 2.3 eq.) in anhydrous THF (300 mL) at −78° C. under N2 was added dropwise a solution of 1.6 M nBuLi in hexanes (57.9 mL, 92.6 mmol, 2.3 eq.). After 1 hour a solution of 2,6-dichloropyrazine in anhydrous THF (6.0 g, 40.3 mmol) was added dropwise over 30 minutes. After stirring at −78° C. for 1 hour, the reaction mixture was poured onto crushed dry ice (solid carbon dioxide), and the reaction mixture was stirred at ambient temperature for 16 hours. The mixture was then diluted with water (100 mL) and washed with ethyl acetate (3×100 mL). The aqueous layer was cooled to 0° C., acidified with 2N HCl until pH ˜2, and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The resultant crude was purified by column chromatography (Si-PPC, gradient 0% to 50%, methanol in dichloromethane) to give the desired product as a beige solid (3.16 g, 40.6%). 1H NMR (CDCl3, 400 MHz) δ ppm 8.60 (s, 1H).
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
57.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
40.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.